1,2-Oxazinane hydrochloride

Description

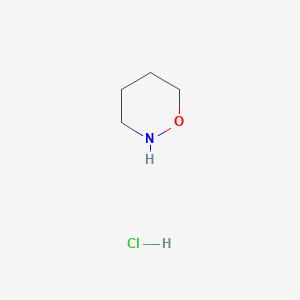

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

oxazinane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-2-4-6-5-3-1;/h5H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGVPVHYMUHFRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCONC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20514997 | |

| Record name | 1,2-Oxazinane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54722-74-6 | |

| Record name | 1,2-Oxazinane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-oxazinane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,2 Oxazinane Hydrochloride and Its Functionalized Derivatives

Strategies for the Construction of the 1,2-Oxazinane (B1295428) Core Structure

The synthesis of the 1,2-oxazinane ring is a significant area of research in organic chemistry. mdpi.comresearchgate.net The labile N-O bond within this structure makes it a useful precursor for creating functionalized 1,4-amino alcohols, which are key building blocks for numerous biologically active molecules. rsc.org A variety of synthetic strategies have been developed, ranging from classical cyclization reactions to modern multicomponent approaches, each offering unique advantages in terms of substrate scope and efficiency. rug.nlclockss.org

Intramolecular Cyclization Reactions in 1,2-Oxazinane Synthesis

Intramolecular cyclization is a cornerstone strategy for the synthesis of the 1,2-oxazinane core. This approach involves the ring closure of a suitably functionalized linear precursor. A prominent example is the highly enantioselective intramolecular 6-exo-trig aza-Michael addition of hydroxylamine-derived enones. rsc.org This reaction, often facilitated by organocatalysts, provides chiral 3-substituted 1,2-oxazinanes in high yields. rsc.org

Another approach involves the Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids, which yields 1,3-oxazinane-2,5-diones. frontiersin.org While this produces a related oxazinane structure, it highlights the utility of intramolecular cyclization from amino acid precursors. frontiersin.org Additionally, the 6-endo-trig cyclization of allenyl-substituted hydroxylamines has been studied both experimentally and computationally to form 3,6-dihydro-2H-1,2-oxazines. researchgate.net Kinetic studies of this reaction indicate that proton transfer is a critical part of the rate-determining step. researchgate.net

Table 1: Examples of Intramolecular Cyclization Reactions for Oxazinane Synthesis

| Precursor Type | Reaction Type | Catalyst/Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|

| Hydroxylamine-derived enone | Intramolecular aza-Michael addition | Quinine-derived diamine / PFP | Chiral 3-substituted 1,2-oxazinane | Up to 99% | rsc.org |

| N-Cbz-protected diazoketone | Brønsted acid-catalyzed cyclization | Silica-supported HClO₄ / MeOH | 1,3-oxazinane-2,5-dione | Up to 90% | frontiersin.org |

| Allenyl-substituted hydroxylamine (B1172632) | 6-endo-trig cyclization | Spontaneous | 3,6-dihydro-2H-1,2-oxazine | - | researchgate.net |

Multicomponent Reaction Approaches to 1,2-Oxazinane Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, offer an efficient and atom-economical pathway to complex molecules. beilstein-journals.orgresearchgate.net The application of MCRs to synthesize heterocyclic scaffolds is a powerful tool in medicinal chemistry. rug.nl A two-step approach involving an MCR followed by a cyclization step has been reported for the synthesis of various oxazinanones. rug.nl This strategy allows for the rapid generation of diverse, drug-like molecules from simple, readily available building blocks. rug.nl While direct MCRs for 1,2-oxazinanes are less common, post-cyclization of MCR products represents an efficient methodology for creating these and related heterocyclic systems. rug.nl For instance, the Ugi four-component reaction can produce adducts that are precursors for various nitrogen-containing heterocycles, demonstrating the potential for MCRs to generate linear precursors suitable for subsequent cyclization into 1,2-oxazinane structures. beilstein-journals.org

Ring-Opening Transformations of Precursor Heterocycles for 1,2-Oxazinane Formation

The formation of 1,2-oxazinanes through the ring-opening of other heterocyclic precursors is a less common but viable synthetic strategy. This approach involves the rearrangement or transformation of a strained or appropriately substituted smaller ring system. For example, a conceptually related synthesis involves the catalytic intramolecular ring-opening of 3-amido oxetanes, which, upon activation by an acid, cyclize to form 2-oxazolines. nih.gov This demonstrates the principle of using a strained four-membered ring to construct a larger heterocycle. nih.govresearchgate.net The application of this principle to form six-membered 1,2-oxazinanes would likely involve the ring opening of a precursor such as an appropriately substituted aziridine (B145994) or oxirane derivative that can react with a tethered hydroxylamine moiety. The base-promoted ring contraction of bicyclic unsaturated nitroso acetals to form pyrrole (B145914) derivatives also showcases the transformative potential of ring manipulation in heterocyclic chemistry. mdpi.com

Hydroxylamine-Derived Precursors in 1,2-Oxazinane Synthesis

Hydroxylamine and its derivatives are fundamental precursors for constructing the N-O bond characteristic of the 1,2-oxazinane ring. rsc.orgnih.gov These precursors are utilized in a variety of cyclization strategies. Intramolecular aza-Michael additions of hydroxylamine-derived enones are highly effective for creating chiral 3-substituted 1,2-oxazinanes. rsc.org This method has been shown to be efficient and highly enantioselective under organocatalysis. rsc.org

Alkynyl hydroxylamines have also emerged as key precursors for a range of 1,2-N/O heterocycles, including 1,2-oxazinanes. rsc.org Cyclization can occur through the formation of C–N or C–O bonds, depending on the substrate and reaction conditions. rsc.org For example, an intramolecular Mitsunobu reaction of a hydroxamic acid has been used to form a 1,2-oxazine ring in the synthesis of a natural product. nih.gov Furthermore, the cyclization of allenyl-substituted hydroxylamines provides another route to 3,6-dihydro-2H-1,2-oxazines. researchgate.net The versatility of hydroxylamine-derived precursors makes them central to many modern synthetic approaches to the 1,2-oxazinane scaffold.

Diastereoselective and Enantioselective Synthesis of Substituted 1,2-Oxazinanes

Achieving stereocontrol is a critical goal in the synthesis of functionalized 1,2-oxazinanes, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Significant progress has been made in developing both diastereoselective and enantioselective methods.

A rhodium(II)-catalyzed [3+3]-annulation of cyclic nitronates with vinyl diazoacetates produces bicyclic 1,2-oxazinanes with excellent diastereoselectivity. mdpi.com Organocatalysis has also proven to be a powerful tool. For instance, the first catalytic enantioselective nitroso aldol (B89426) reaction of distal dialdehydes, catalyzed by L-proline, delivers 1,2-oxazinanes with excellent enantioselectivities (up to >99% ee). acs.org Similarly, a highly enantioselective intramolecular aza-Michael addition catalyzed by a quinine-derived primary-tertiary diamine affords chiral 3-substituted 1,2-oxazinanes with high yields and enantiomeric ratios (up to 98/2 er). rsc.org

Another notable method is the organocatalytic [4+2] cycloaddition between methyleneindolinones and γ-aminooxy-α,β-unsaturated esters, which yields chiral 1,2-oxazinane spirocyclic scaffolds with excellent diastereoselectivity (>20:1 dr) and good enantioselectivity. nih.govnih.gov

Table 2: Stereoselective Syntheses of 1,2-Oxazinane Derivatives

| Reaction Type | Catalyst | Substrates | Selectivity | Yield | Ref |

|---|---|---|---|---|---|

| Nitroso Aldol Reaction | L-proline | Glutaraldehyde, Aryl nitroso compounds | 95-99% ee | 66-74% | acs.org |

| Intramolecular aza-Michael addition | Quinine-derived diamine | Hydroxylamine-derived enones | Up to 98/2 er | Up to 99% | rsc.org |

| [3+3]-Annulation | Rh(II) octanoate | Cyclic nitronates, Vinyl diazoacetates | Excellent diastereoselectivity | Good | mdpi.com |

| [4+2] Cycloaddition | Organocatalyst | Methyleneindolinones, γ-aminooxy-α,β-unsaturated ester | >20:1 dr, 95% ee | 80% | nih.gov |

Solid-Phase Synthesis Techniques for 1,2-Oxazinane Libraries

Solid-phase synthesis is a powerful technique for the generation of chemical libraries for drug discovery, as it simplifies purification and allows for the use of excess reagents to drive reactions to completion. ebrary.net This methodology has been applied to the synthesis of various heterocyclic scaffolds. While specific reports on large libraries of 1,2-oxazinane hydrochloride are not abundant, the principles of solid-phase synthesis are applicable.

For example, the hetero-Diels-Alder reaction between a nitroso dienophile and a conjugated diene to produce the 3,6-dihydro-2H-1,2-oxazine scaffold can be performed on a solid support. researchgate.netresearchgate.net This allows for the variation of both the nitroso component and the diene to create a library of 1,2-oxazine derivatives. Furthermore, multicomponent reactions, such as the disrupted Ugi reaction, have been successfully implemented on the solid phase to synthesize libraries of related heterocycles like piperazinones. ebrary.net This demonstrates the feasibility of anchoring one of the starting materials for 1,2-oxazinane synthesis to a resin and building the molecule in a stepwise fashion, enabling the creation of diverse libraries through split-and-mix techniques. ebrary.netmdpi.com

Derivatization and Functionalization of the this compound Scaffold

The saturated 1,2-oxazinane ring system, often handled as its more stable hydrochloride salt, presents a versatile scaffold for synthetic modification. The inherent reactivity of this heterocycle is centered on three primary locations: the nucleophilic secondary amine at the N-2 position, the labile N-O bond, and to a lesser extent, the C-H bonds of the saturated carbon framework. Functionalization strategies typically exploit the reactivity of the nitrogen atom and the susceptibility of the N-O bond to reductive cleavage, enabling the generation of a diverse array of molecular architectures.

Derivatization reactions targeting the nitrogen atom, such as alkylation or acylation, generally require the 1,2-oxazinane to be in its free base form. Consequently, the hydrochloride salt must first be neutralized with a suitable base to liberate the lone pair of electrons on the nitrogen, rendering it nucleophilic for subsequent transformations.

The secondary amine of the 1,2-oxazinane ring is a key handle for introducing a wide range of substituents, thereby modulating the compound's steric and electronic properties. Common strategies include N-alkylation and N-acylation.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through several established methods. One prominent approach is reductive amination. This method involves the reaction of the 1,2-oxazinane with an aldehyde or ketone in the presence of a reducing agent. For instance, N-methylation of a bridged 1,2-oxazinane has been successfully accomplished using formalin (a source of formaldehyde) and sodium cyanoborohydride under mildly acidic conditions. researchgate.net This strategy is also amenable to the introduction of more complex aryl and heteroaryl moieties using the corresponding aldehydes. researchgate.net

Alternatively, direct nucleophilic substitution with alkyl halides provides a straightforward route to N-alkylated products. The reaction of a 1,2-oxazinane with allyl bromide, for example, proceeds efficiently to yield the N-allyl derivative. researchgate.net Additives such as crown ethers may be employed to enhance the reaction rate by sequestering the counter-ion of the base used for deprotonation. researchgate.net

Table 1: Selected Examples of N-Alkylation of 1,2-Oxazinane Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Ref |

| Bridged 1,2-oxazinane | Formalin, NaBH₃CN, pH ~6 | N-Methylated bridged 1,2-oxazinane | N/A | researchgate.net |

| 1,2-Oxazinane derivative | Allyl bromide, K₂CO₃, 18-crown-6, TBA | N-Allyl-1,2-oxazinane derivative | 71% | researchgate.net |

N-Acylation: Acylation of the nitrogen atom is a fundamental transformation that yields N-acyl-1,2-oxazinanes (amides or carbamates). These derivatives are not only important as protected intermediates but also serve as activated scaffolds for further functionalization. The widely used tert-butyloxycarbonyl (Boc) group, for instance, can be installed using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), typically in the presence of a base like triethylamine (B128534) or DMAP. The resulting N-Boc-1,2-oxazinane is stable under a variety of conditions, allowing for selective modifications at other parts of the molecule. rsc.org

N-acyl groups can also function as directing groups or as precursors to other functionalities. For example, an N-acyl-1,2-oxazinane can act as a cyclic Weinreb amide equivalent, which can be used for the synthesis of ketones. researchgate.net Furthermore, the addition of acetyl bromide to related 5,6-dihydro-4H-1,2-oxazine systems has been shown to generate N-acetyl derivatives, highlighting a direct method for introducing an acetyl group. researchgate.net

Table 2: Examples of N-Acylation of 1,2-Oxazine Scaffolds

| Starting Material | Reagents and Conditions | Product | Yield | Ref |

| 5,6-Dihydro-4H-1,2-oxazine | Acetyl bromide | N-Acetyl-5,6-dihydro-2H-1,2-oxazine | N/A | researchgate.net |

| Methyleneindolinone & 1,4-synthon | (Boc)₂O involved in synthon | N-Boc-1,2-oxazinane spiro-oxindole | 95% | rsc.org |

A defining characteristic of the 1,2-oxazinane scaffold is the presence of the relatively weak N-O bond, which is susceptible to cleavage. This reaction pathway is a powerful tool for synthetic diversification, as it unmasks the heterocyclic core to produce valuable acyclic structures, primarily 1,4-amino alcohols.

Reductive Ring Cleavage: The most common transformation involving the N-O bond is its reductive cleavage. This can be accomplished using various reducing agents, with the choice of reagent depending on the presence of other functional groups within the molecule. researchgate.net

Catalytic hydrogenation over palladium or nickel catalysts is a highly effective method for N-O bond scission. researchgate.net However, this approach is limited by its concomitant reduction of other sensitive functionalities such as alkenes, azides, or benzyl (B1604629) protecting groups. researchgate.net

For substrates containing hydrogenation-sensitive groups, alternative chemoselective methods are employed. Reagents such as zinc dust in the presence of an acid (e.g., Zn/H⁺), samarium(II) iodide (SmI₂), or molybdenum hexacarbonyl (Mo(CO)₆) are frequently used to achieve selective N-O bond cleavage while preserving other reducible moieties. researchgate.net This transformation is synthetically valuable as it provides stereocontrolled access to 1,4-amino alcohols, which are important building blocks in medicinal chemistry and natural product synthesis.

Table 3: Selected Methods for Reductive N-O Bond Cleavage of 1,2-Oxazinanes

| Substrate Type | Reagents and Conditions | Product Type | Notes | Ref |

| General 1,2-Oxazinanes | H₂, Pd/C or Raney Ni | 1,4-Amino alcohol | Reduces other sensitive groups (alkenes, azides, etc.) | researchgate.net |

| Hydrogenation-sensitive 1,2-Oxazinanes | Zn / Acetic Acid or HCl | 1,4-Amino alcohol | Chemoselective; tolerates many functional groups. | researchgate.net |

| Complex 1,2-Oxazinanes | Samarium(II) Iodide (SmI₂) | 1,4-Amino alcohol | Mild and chemoselective; useful for complex substrates. | researchgate.net |

| 1,2-Oxazinanes with sensitive groups | Molybdenum Hexacarbonyl (Mo(CO)₆) | 1,4-Amino alcohol | Chemoselective; preserves groups like vinyl bromides. | researchgate.net |

Mechanistic Investigations in 1,2 Oxazinane Chemistry

Exploration of Reaction Pathways in 1,2-Oxazinane (B1295428) Formation

The construction of the 1,2-oxazinane ring is primarily achieved through cycloaddition reactions, where the characteristic N-O bond is formed. Key mechanistic pathways that have been explored include [3+3] and [4+2] cycloadditions.

One prominent method involves the [3+3] cycloaddition reaction between oxyallyl cations and nitrones. acs.orgnih.gov In this pathway, oxyallyl cation intermediates are generated in situ from α-tosyloxy ketone precursors. These reactive intermediates then engage with a variety of nitrones to afford 1,2-oxazinanes in good to high yields. nih.gov The reaction is notably catalyzed by hydrogen-bond donors, such as phenols and squaramides, which not only promote the cycloaddition but can also significantly enhance the diastereoselectivity of the transformation. acs.org

Another significant pathway is the Hetero-Diels-Alder ([4+2]) reaction. clockss.org This approach utilizes highly reactive heterodienes like nitrosoalkenes, which act as 4π components in stereoselective cycloadditions with alkenes to yield 1,2-oxazinium cycloadducts. clockss.org These intermediates can then be trapped by nucleophiles to provide functionalized tetrahydro-1,2-oxazines. clockss.org The versatility of these methods allows for the synthesis of a diverse range of substituted 1,2-oxazinanes. rsc.org

| Pathway | Key Reactants | Intermediate | Key Features | Reference |

|---|---|---|---|---|

| [3+3] Cycloaddition | α-Tosyloxy ketones, Nitrones | Oxyallyl cation | Catalyzed by H-bond donors; can achieve high diastereoselectivity. | acs.orgnih.gov |

| [4+2] Cycloaddition (Hetero-Diels-Alder) | Nitrosoalkenes, Alkenes | 1,2-Oxazinium cycloadduct | Utilizes highly reactive heterodienes; allows for functionalization via nucleophilic trapping. | clockss.org |

Studies on Ring-Opening and Ring-Contraction Mechanisms of 1,2-Oxazinane Derivatives

The N-O bond within the 1,2-oxazinane ring is relatively weak, making it susceptible to cleavage under various conditions. This characteristic is central to the ring-opening mechanisms of these heterocycles. Reductive cleavage of the N-O bond is a common transformation, rendering 1,2-oxazinane derivatives useful precursors for synthesizing aminoalcohols and other functionalized molecules. mdpi.com Acid-promoted ring-opening fragmentation processes have also been observed in related 1,2-oxazine systems. researchgate.net

Ring-contraction mechanisms offer a pathway to transform the six-membered 1,2-oxazinane ring into smaller, often five-membered, heterocyclic structures. A notable example is the base-promoted ring contraction of bicyclic nitroso acetals, such as acs.orgnih.govoxazino[2,3-b] acs.orgnih.govoxazines. mdpi.com Under basic conditions, these fused 1,2-oxazine derivatives undergo a ring contraction of the unsaturated oxazine (B8389632) ring to yield pyrrole (B145914) derivatives. mdpi.com This transformation can be performed in a one-pot fashion following the initial cycloaddition, providing an efficient route to oxazine-annulated pyrroles. mdpi.com Such rearrangements often proceed through a series of steps involving deprotonation, bond migration, and elimination. wikipedia.org

Investigations into Intramolecular Rearrangements and Tautomerism of 1,2-Oxazinane Rings

Intramolecular rearrangements in heterocyclic systems can lead to significant structural and functional diversity. In reactions involving related oxaziridines, 1,5-radical rearrangements have been observed, indicating the potential for radical-mediated intramolecular processes in N-O containing heterocycles. rsc.org Furthermore, the rearrangement of related fused systems, such as pyrrolo acs.orgclockss.orgrsc.orgoxadiazines into pyrrolo[2,1-f] acs.orgnih.govrsc.orgtriazin-4(3H)-ones, demonstrates the capacity for nucleophile-induced rearrangements in nitrogen-oxygen heterocycles. nih.gov

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a key consideration in heterocyclic chemistry. nih.gov For 1,2-oxazinane derivatives bearing appropriate functional groups, keto-enol tautomerism can occur. comporgchem.comresearchgate.net The position of the equilibrium is influenced by factors such as solvent polarity and the electronic nature of substituents on the ring. eklablog.com For instance, a carbonyl group adjacent to the ring nitrogen could potentially exist in equilibrium with its enol form. The balance between tautomers can be a delicate interplay of competing factors, such as the gain or loss of aromaticity in fused-ring systems. comporgchem.com Computational studies on related three-membered ring amides have explored the energetics of keto-enol tautomerism, providing insight into the relative stabilities of the different forms. researchgate.net

Influence of Stereoelectronic Effects on 1,2-Oxazinane Reactivity

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties and reactivity, play a critical role in the chemistry of 1,2-oxazinanes. These effects arise from favorable orbital overlaps that stabilize particular geometric arrangements.

A key stereoelectronic interaction in saturated heterocycles like 1,2-oxazinane is the anomeric effect. This effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring to favor an axial orientation over an equatorial one. This preference is due to a stabilizing interaction between the lone pair of one heteroatom and the antibonding orbital (σ*) of the C-substituent bond. baranlab.org For example, in ring-fused 1,2-oxazinane acetals, ethoxy groups are presumed to adopt an axial orientation due to the anomeric effect, which in turn influences the diastereoselectivity of subsequent reactions. researchgate.net

The conformation of the 1,2-oxazinane ring and the relative stereochemistry of its substituents are dictated by these effects, which can be probed using NMR spectroscopy through the analysis of coupling constants and nuclear Overhauser effects. researchgate.net The specific geometry enforced by stereoelectronic requirements can be crucial for reactivity, enabling or preventing certain reaction pathways, such as rearrangements where specific orbital alignments are necessary for bond migration to occur. baranlab.org

| Effect | Description | Consequence on 1,2-Oxazinane Ring | Reference |

|---|---|---|---|

| Anomeric Effect | Stabilizing interaction between a lone pair on one heteroatom and the σ* orbital of an adjacent C-X bond. | Favors axial orientation for electronegative substituents at C6, influencing ring conformation and reactivity. | baranlab.orgresearchgate.net |

| Orbital Overlap | Favorable alignment of bonding and non-bonding orbitals. | Determines the feasibility and rate of reactions like enolization and rearrangements by fulfilling geometric requirements for bond formation/cleavage. | baranlab.org |

Structure Activity Relationship Sar Studies and Rational Design of 1,2 Oxazinane Containing Agents

Elucidation of Structure-Activity Relationships for Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural modifications of a molecule influence its biological activity. For 1,2-oxazinane (B1295428) derivatives, these studies involve synthesizing a series of analogues with systematic variations in their substituents and evaluating their effects on a specific biological target.

A key example of SAR elucidation can be found in the development of 1,2-oxazine-based inhibitors of acetylcholinesterase (AChE) and 5-lipoxygenase (LOX), enzymes implicated in Alzheimer's disease. A study involving thirteen synthesized 5,6-dihydro-2H-1,2-oxazine derivatives revealed crucial structural requirements for potent inhibition. nih.gov The core structure consisted of a 1,2-oxazine ring with various substituents at the N-2, C-3, C-4, and C-6 positions.

The investigation demonstrated that the nature and position of substituents on the 1,2-oxazine scaffold significantly impact inhibitory potency. For instance, among the tested compounds, 2-[(2-acetyl-6,6-dimethyl-4-phenyl-5,6-dihydro-2H-1,2-oxazin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione (referred to as compound 2a in the study) emerged as the most potent inhibitor against both AChE and 5-LOX, with IC50 values of 2.5 µM and 1.88 µM, respectively. nih.gov

The SAR analysis of this series highlighted several key points:

Substitution at N-2: An acetyl group at the N-2 position appeared favorable for activity.

Substitution at C-4: A phenyl group at the C-4 position was a common feature among the more active compounds.

Substitution at C-3: The presence of a phthalimide methyl group at the C-3 position was critical for the high potency of compound 2a . Other substituents at this position resulted in varied and generally lower activity.

Substitution at C-6: Gem-dimethyl substitution at the C-6 position was consistently present in the evaluated series.

These findings underscore the importance of systematic structural modification to map the pharmacophoric requirements for a given biological target. The data generated from such studies are invaluable for guiding the rational design of more potent and selective agents.

| Compound | Substituent at C-3 | IC50 AChE (μM) | IC50 5-LOX (μM) |

|---|---|---|---|

| 2a | (1,3-dioxoisoindolin-2-yl)methyl | 2.5 | 1.88 |

| 2b | (4-chlorophenyl)carbamoyl | 4.12 | 3.54 |

| 2c | (4-fluorophenyl)carbamoyl | 5.34 | 4.87 |

| 2d | (4-methoxyphenyl)carbamoyl | 6.02 | 5.16 |

| 2e | p-tolylcarbamoyl | 7.11 | 6.92 |

Design Principles for 1,2-Oxazinane-Based Pharmacophores

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The design of 1,2-oxazinane-based pharmacophores involves identifying the key steric and electronic features of the heterocyclic ring and its substituents that are essential for binding to a specific target. The fully saturated 1,2-oxazinane ring offers a three-dimensional, non-planar scaffold that can position substituents in precise spatial orientations. rsc.org

Key design principles for crafting 1,2-oxazinane-based pharmacophores include:

Scaffold Rigidity and Conformation: The chair-like conformation of the 1,2-oxazinane ring allows for axial and equatorial positioning of substituents, which can be crucial for fitting into a receptor's binding pocket. The inherent rigidity of the ring system reduces the entropic penalty upon binding, potentially leading to higher affinity.

Hydrogen Bonding Capacity: The nitrogen and oxygen atoms within the 1,2-oxazinane ring can act as hydrogen bond acceptors. The N-H group (if unsubstituted) can also serve as a hydrogen bond donor. These interactions are often critical for anchoring a ligand to its target protein.

Vectorial Display of Substituents: The scaffold serves as a template to orient various functional groups in a defined 3D space. By modifying the substitution pattern on the carbon and nitrogen atoms of the ring, medicinal chemists can systematically probe the chemical space of the target's active site to achieve optimal interactions.

Isosteric Replacements and Bioisosterism in 1,2-Oxazinane Medicinal Chemistry

Isosterism and bioisosterism are foundational concepts in medicinal chemistry, involving the replacement of a functional group in a lead compound with another group that has similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. cambridgemedchemconsulting.com Bioisosteric replacement is a strategy used to modify a known drug or lead compound by replacing an atom or a group with another that has similar size, shape, and electronic configuration, with the aim of creating a new molecule with improved biological properties.

In the context of 1,2-oxazinane medicinal chemistry, bioisosterism can be applied in several ways:

Substituent Bioisosteres: More commonly, functional groups attached to the 1,2-oxazinane scaffold are replaced. For example, a hydroxyl group could be replaced by an amino group or a fluorine atom to alter hydrogen bonding capacity and electronic properties. cambridgemedchemconsulting.com Similarly, a phenyl ring substituent might be replaced by a bioisosteric heterocycle like pyridine or thiophene to modulate properties such as polarity, metabolism, and potential for new vector interactions.

Non-Classical Bioisosteres: This involves replacing groups with different numbers of atoms but which retain similar steric and electronic properties. For instance, a carboxylic acid group could be replaced with a tetrazole ring. While specific examples for 1,2-oxazinane are not abundant in the literature, this remains a valid strategy for lead optimization.

The goal of these replacements is to optimize the compound's interaction with its target, improve metabolic stability, reduce toxicity, or alter its pharmacokinetic profile.

Optimization Strategies for Enhanced Biological Target Interaction

Once a lead compound containing a 1,2-oxazinane scaffold is identified, various optimization strategies are employed to enhance its interaction with the biological target. These strategies are often guided by computational chemistry and structural biology.

Computational and In Silico Methods: Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a small molecule to its target protein. ekb.egoiccpress.com This technique has been applied to understand and optimize 1,2-oxazinane-containing inhibitors. For example, in silico molecular docking studies of the AChE inhibitor 2a revealed that it binds strongly to the catalytic domain of the enzyme. nih.gov Such studies can highlight key interactions, such as hydrogen bonds or hydrophobic contacts, that can be strengthened through chemical modification.

A review of 1,2-oxazines noted the use of molecular docking to predict the binding energies and conformations for a range of inhibitors targeting various enzymes, including:

Phosphodiesterase 4 (PDE4)

Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH)

Mitogen-activated protein kinase kinase 1 (MEK1)

FK506-binding protein (FK506BP) researchgate.net

These computational insights allow for a more rational approach to optimization, where modifications are designed to specifically improve interactions with key residues in the binding site.

Structure-Based and Ligand-Based Design: If the 3D structure of the target protein is known, structure-based drug design (SBDD) can be employed. This involves designing ligands that fit precisely into the binding site. For 1,2-oxazinane derivatives, SBDD can guide the choice and placement of substituents to maximize complementarity with the target.

In the absence of a target structure, ligand-based drug design (LBDD) methods are used. These rely on the knowledge of other active molecules to build a pharmacophore model, which can then be used to design new 1,2-oxazinane derivatives with a higher probability of being active.

Synthetic Modifications for Improved Binding: Guided by SAR and computational data, specific synthetic modifications are made. This can include:

Introducing Conformationally Restricted Analogues: Incorporating the 1,2-oxazinane into a bicyclic or spirocyclic system can reduce conformational flexibility. rsc.org This pre-organizes the molecule for binding, which can lead to a significant increase in affinity.

Fine-Tuning Lipophilicity: As seen in QSAR studies of other heterocyclic compounds, biological activity often has an optimal lipophilicity (logP) range. nih.gov Activity may increase with lipophilicity up to a point, after which it can decrease due to poor solubility or non-specific binding. Adjusting substituents on the 1,2-oxazinane ring can help achieve this optimal balance.

Exploring Different Stereoisomers: Since biological targets are chiral, different enantiomers or diastereomers of a chiral 1,2-oxazinane derivative can exhibit vastly different biological activities. Asymmetric synthesis allows for the preparation of stereochemically pure compounds, enabling the identification of the most active isomer. rsc.org

Through an iterative process of design, synthesis, and biological evaluation, these optimization strategies can transform a modestly active 1,2-oxazinane-containing hit into a potent and selective drug candidate.

Computational Chemistry Approaches in 1,2 Oxazinane Research

Density Functional Theory (DFT) Applications for Conformational Analysis and Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has been widely applied to study the conformational preferences and reaction pathways of 1,2-oxazinane (B1295428) derivatives.

Conformational Analysis: The 1,2-oxazinane ring, being a saturated six-membered heterocycle, can adopt several conformations, such as chair, boat, and twist-boat forms. DFT calculations are instrumental in determining the relative stabilities of these conformers. By optimizing the geometry of each conformation and calculating its electronic energy, researchers can identify the most stable arrangement of the atoms in the ring. For instance, theoretical analyses have been conducted on N-inversion and ring inversions within 1,2-oxazine ring systems. researchgate.net The choice of functional and basis set in DFT calculations is crucial for obtaining accurate energy differences between conformers. nih.gov For substituted 1,2-oxazinanes, DFT can predict the preference for axial or equatorial positioning of substituents, which is vital for understanding their chemical behavior.

Reaction Mechanisms: DFT is also a key tool for elucidating the mechanisms of reactions involving 1,2-oxazinanes. It allows for the calculation of transition state structures and the corresponding activation energies, providing a detailed picture of the reaction pathway. For example, DFT calculations have been used to study various rearrangements of 1,2-oxazines. researchgate.net The mechanism of a CdO homolytic bond dissociation within a bridged 1,2-oxazinane was computed using DFT (B3LYP/6–311++G(d,p)). researchgate.net These computational studies can help rationalize experimentally observed product distributions and stereochemical outcomes.

Table 1: Illustrative Relative Energies of 1,2-Oxazinane Conformers Calculated by DFT

| Conformer | Functional/Basis Set | Relative Energy (kcal/mol) |

| Chair | B3LYP/6-31G(d) | 0.00 |

| Twist-Boat | B3LYP/6-31G(d) | 5.50 |

| Boat | B3LYP/6-31G(d) | 6.80 |

Note: The data in this table is illustrative and based on typical relative energies for six-membered rings. Actual values for 1,2-Oxazinane hydrochloride would require specific calculations.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a ligand, such as a 1,2-oxazinane derivative, might interact with a biological target, typically a protein.

The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. This score is based on the intermolecular forces such as hydrogen bonds, electrostatic interactions, and van der Waals forces between the ligand and the protein. For 1,2-oxazinane derivatives, molecular docking can identify key amino acid residues in the binding pocket that are crucial for recognition and binding. ekb.eg This information is invaluable for the rational design of new derivatives with improved potency and selectivity. Studies on various oxazine (B8389632) derivatives have successfully employed molecular docking to predict their binding modes and affinities with different protein targets. ekb.egnih.gov

Table 2: Example of Molecular Docking Results for a 1,2-Oxazinane Derivative

| Protein Target | Ligand (1,2-Oxazinane Derivative) | Docking Score (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | Hypothetical Inhibitor A | -8.5 | Arg120, Tyr355, Ser530 |

| Acetylcholinesterase | Hypothetical Inhibitor B | -9.2 | Trp84, Tyr130, Phe330 |

Note: This table presents hypothetical data to illustrate the type of information obtained from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) and Hologram QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistical correlation between calculated molecular descriptors and experimentally determined activity.

For a series of 1,2-oxazinane derivatives, QSAR can be used to predict the biological activity of new, unsynthesized compounds. Molecular descriptors can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, atomic charges), and topological indices.

Hologram QSAR (HQSAR) is a 2D QSAR method that uses molecular holograms, which are fragment fingerprints, as predictors of biological activity. A key advantage of HQSAR is that it does not require molecular alignment, making it a rapid method for analyzing large datasets. The process involves generating all possible molecular fragments from a set of molecules, hashing these fragments into a molecular hologram, and then using partial least squares (PLS) regression to build the QSAR model. HQSAR can provide insights into which structural fragments are positively or negatively correlated with the biological activity of 1,2-oxazinane derivatives.

Table 3: Key Parameters in a Typical QSAR/HQSAR Model

| Parameter | Description | Typical Value |

| q² (cross-validated r²) | A measure of the predictive ability of the model. | > 0.5 |

| r² (non-cross-validated r²) | A measure of the goodness of fit of the model. | > 0.6 |

| Descriptors/Fragments | Molecular properties or fragments used in the model. | e.g., LogP, Dipole Moment, specific ring substituents |

Note: The values in this table are general indicators of a statistically significant QSAR/HQSAR model.

Advanced Computational Methods for Electronic Structure and Spectroscopic Property Prediction

Beyond conformational analysis and reaction mechanisms, computational methods are also employed to predict the electronic structure and spectroscopic properties of this compound.

Electronic Structure: Methods like DFT can be used to calculate various electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap provides an indication of the chemical reactivity and kinetic stability of the molecule. The molecular electrostatic potential (MEP) can also be calculated to identify the electron-rich and electron-deficient regions of the molecule, which is important for understanding intermolecular interactions.

Spectroscopic Properties: Computational methods are highly valuable for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. nrel.govrsc.orgnih.gov By comparing the calculated spectra with experimental data, the correct structure of a 1,2-oxazinane derivative can be confirmed.

Vibrational Spectroscopy: The prediction of infrared (IR) and Raman spectra through computational methods is a powerful tool for characterizing molecular vibrations. arxiv.orgarxiv.orgconicet.gov.arresearchgate.netcore.ac.uk DFT calculations can provide the vibrational frequencies and intensities, which can be compared with experimental spectra to assign the observed bands to specific vibrational modes of the 1,2-oxazinane ring and its substituents.

Table 4: Predicted Spectroscopic Data for a Hypothetical 1,2-Oxazinane Derivative

| Spectroscopic Technique | Predicted Parameter | Calculated Value |

| ¹³C NMR | Chemical Shift (C3) | 65.2 ppm |

| ¹H NMR | Chemical Shift (H axial at C4) | 2.85 ppm |

| IR Spectroscopy | N-O Stretch Frequency | 950 cm⁻¹ |

Note: This table contains illustrative data to show the application of computational methods in predicting spectroscopic properties.

Pharmacological and Biological Research of 1,2 Oxazinane Derivatives: Mechanistic and Target Oriented Studies

Investigations into Enzyme Inhibition by 1,2-Oxazinane (B1295428) Derivatives

Derivatives of 1,2-oxazinane have been identified as inhibitors of several key enzymes implicated in various disease pathologies. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, have been instrumental in designing and optimizing these molecules for enhanced target specificity and potency.

Phosphodiesterase 4 (PDE4): The 1,2-oxazinane ring is a structural component of potent inhibitors targeting phosphodiesterase 4 (PDE4), an enzyme crucial in regulating intracellular cyclic AMP (cAMP) levels. An efficient asymmetric synthesis has been developed for a highly potent PDE4 inhibitor from GlaxoSmithKline, which features a 3-acyloxymethyl-substituted 1,2-oxazine as a key intermediate. imist.ma Molecular docking studies have also been employed to predict the binding conformations and energies of 1,2-oxazinane-based inhibitors within the active site of PDE4.

Dihydroorotate Dehydrogenase (DHODH): The 1,2-oxazinane scaffold has been explored for its ability to inhibit Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an essential enzyme in the pyrimidine biosynthesis pathway of the malaria parasite. Given that DHODH is a key enzyme for the production of uridine monophosphate (UMP), its inhibition is a validated strategy for disrupting pathogen proliferation. mdpi.commdpi.com Research has focused on designing 1,2-oxazinane derivatives that can effectively target PfDHODH.

Mitogen-Activated Protein Kinase Kinase 1 (MEK1): Certain 1,2-oxazinane derivatives have been investigated as inhibitors of mitogen-activated protein kinase kinase 1 (MEK1). MEK1 is a central component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in human cancers, making it a significant target for oncology drug development. researchgate.netmdpi.com

Immunoproteasome: The immunoproteasome is a specialized form of the proteasome induced by inflammatory cytokines and is considered a therapeutic target for autoimmune diseases and certain cancers. nih.govmdpi.com While various heterocyclic compounds, such as oxathiazolones, have been developed as selective immunoproteasome inhibitors, specific research focusing on 1,2-oxazinane derivatives for this target is less prominent in current literature. nih.gov The development of inhibitors often focuses on targeting the β5i subunit to achieve high selectivity over the constitutive proteasome. nih.gov

Cholesteryl Ester Transfer Protein (CETP): The 1,2-oxazinane moiety has been incorporated into molecules designed to inhibit cholesteryl ester transfer protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to other lipoproteins, and its inhibition is a therapeutic strategy for increasing HDL cholesterol levels to potentially reduce cardiovascular disease risk. nih.gov

Table 1: Enzyme Inhibition by 1,2-Oxazinane Derivatives

| Target Enzyme | Therapeutic Area | Key Research Findings |

|---|---|---|

| Phosphodiesterase 4 (PDE4) | Inflammation, COPD | A 1,2-oxazine ring serves as a key intermediate in the synthesis of a potent PDE4 inhibitor. imist.ma |

| Dihydroorotate Dehydrogenase (PfDHODH) | Malaria | The 1,2-oxazinane scaffold has been studied for designing inhibitors of the essential malarial enzyme PfDHODH. |

| Mitogen-Activated Protein Kinase Kinase 1 (MEK1) | Oncology | Derivatives containing the 1,2-oxazinane structure have been identified as potential MEK1 inhibitors. |

| Cholesteryl Ester Transfer Protein (CETP) | Cardiovascular Disease | The 1,2-oxazinane structure is present in certain CETP inhibitors designed to modulate lipid profiles. |

Modulation of Cellular Signaling Pathways by 1,2-Oxazinane-Containing Compounds

By targeting key enzymes like kinases, 1,2-oxazinane-containing compounds can effectively modulate cellular signaling pathways. A primary example is the RAS/Raf/MEK/ERK pathway, a critical cascade that transmits mitogenic signals from outside the cell to the nucleus, regulating processes like cell proliferation, differentiation, and survival. nih.gov Dysregulation of this pathway is a hallmark of many human cancers. mdpi.com

1,2-Oxazinane derivatives designed as MEK1 inhibitors directly intervene in this cascade. MEK1 is responsible for phosphorylating and activating the downstream kinases ERK1 and ERK2. By inhibiting MEK1, these compounds prevent the activation of ERK, thereby blocking the transmission of oncogenic signals and suppressing cancer cell proliferation. frontiersin.org This targeted intervention highlights the potential of 1,2-oxazinane scaffolds in the development of precision cancer therapeutics.

Research on Receptor Agonist/Antagonist Activities of 1,2-Oxazinane Scaffolds

The structural framework of 1,2-oxazinane has also been utilized to develop ligands that can act as either agonists or antagonists at specific cellular receptors. This modulation of receptor activity is a fundamental mechanism for many therapeutic agents. domaintherapeutics.ca

One notable example is the development of a 1,2-benzoxazin-3-one derivative that functions as a glucocorticoid receptor (GR) agonist. Agonists are ligands that bind to a receptor and stabilize a conformation that leads to a biological response. The identification of a 1,2-oxazinane derivative with GR agonist activity indicates that this scaffold can be tailored to mimic the action of endogenous hormones and modulate gene expression and physiological responses associated with the glucocorticoid receptor.

Studies on Antimicrobial Efficacy and Mechanisms of Action

A significant body of research has been dedicated to evaluating the antimicrobial properties of 1,2-oxazinane derivatives against a wide spectrum of pathogens, including bacteria, fungi, and mycobacteria.

Research on Antibacterial Activity

Numerous studies have demonstrated the potential of 1,2-oxazinane derivatives as antibacterial agents. A series of synthesized 6H-1,2-oxazin-6-ones showed notable activity against several bacterial strains, including four Gram-positive Methicillin-resistant Staphylococcus aureus (MRSA) strains and one Gram-negative Escherichia coli strain. nih.gov The minimum inhibitory concentration (MIC) values for the active compounds ranged from 3.125 to 200 μg/mL. nih.gov In particular, one compound, 3,5-bis(4-chlorophenyl)-6H-1,2-oxazin-6-one, demonstrated better activity against the tested Gram-positive bacteria than the antibiotic linezolid. nih.gov Other research has also highlighted that certain oxazinone derivatives exhibit potent antibacterial effects compared to standard drugs like streptomycin. imist.ma

Investigations into Antifungal and Antimalarial Activities

The therapeutic utility of the 1,2-oxazinane scaffold extends to antifungal and antimalarial applications.

Antifungal Activity: Certain oxazinone derivatives have been shown to possess potent bioactivity against various fungi, including Aspergillus niger, Penicillium sp., and the yeasts Candida albicans and Rhodotorula ingeniosa. imist.ma Some of these compounds exhibited efficacy comparable to or greater than standard antifungal drugs. imist.mamdpi.com

Antimalarial Activity: In the search for new treatments for malaria, coumarin-annulated ferrocenyl 1,3-oxazine derivatives have been synthesized and evaluated. mdpi.com These compounds were tested for their in vitro activity against the blood-stage trophozoites of Plasmodium falciparum (chloroquine-sensitive 3D7 strain). The results showed that these derivatives were more selective for plasmodial parasites over trypanosomes, with one acyclic derivative demonstrating an IC₅₀ value of 1.7 µM against P. falciparum. mdpi.com

Studies on Antitubercular Activity

The 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] nih.govijnc.iroxazine (B8389632) scaffold, a fused derivative of the 1,2-oxazinane system, is a cornerstone of modern antitubercular drug discovery and is the pharmacophore in the drug pretomanid. ucl.ac.uk Extensive research has focused on synthesizing novel derivatives of this scaffold to combat drug-resistant strains of Mycobacterium tuberculosis.

New carbamate derivatives of the imidazo[2,1-b] nih.govijnc.iroxazine class have shown potent activity, with MIC₉₀ values ranging from 0.18 to 1.63 μM against the Mtb H37Rv strain. nih.gov Several of these compounds displayed remarkable efficacy against a panel of multidrug-resistant (MDR) clinical isolates, with MIC₉₀ values below 0.5 μM. researchgate.netnih.gov Furthermore, when tested in Mtb-infected macrophages, some of these derivatives demonstrated a 1-log greater reduction in mycobacterial load compared to the frontline drug rifampicin and the parent compound pretomanid. nih.gov Molecular docking studies suggest these compounds may interact with the deazaflavin-dependent nitroreductase (Ddn), an enzyme crucial for the activation of this class of drugs. nih.gov

Table 2: Antimicrobial Activity of 1,2-Oxazinane Derivatives

| Activity Type | Pathogen(s) | Compound Class | Key Findings |

|---|---|---|---|

| Antibacterial | S. aureus (MRSA), E. coli | 6H-1,2-oxazin-6-ones | MIC values ranged from 3.125 to 200 μg/mL; some compounds were more potent than linezolid against MRSA. nih.gov |

| Antifungal | A. niger, C. albicans | Oxazinones | Exhibited potent antifungal bioactivity compared with standard drugs. imist.ma |

| Antimalarial | P. falciparum | Coumarin-annulated ferrocenyl 1,3-oxazines | Showed selective activity with IC₅₀ as low as 1.7 µM. mdpi.com |

| Antitubercular | M. tuberculosis (MDR strains) | Imidazo[2,1-b] nih.govijnc.iroxazine carbamates | Displayed potent activity with MIC₉₀ values <0.5 μM against MDR strains and superior efficacy in infected macrophages. researchgate.netnih.gov |

Antineoplastic and Cytotoxic Potential of 1,2-Oxazinane Derivatives: Research into Tumor-Specific Effects

The investigation into 1,2-oxazinane derivatives and related compounds has uncovered significant antineoplastic and cytotoxic potential. While research on 1,2-oxazinane hydrochloride itself is specific, studies on structurally similar compounds, such as oxathiazinane derivatives, provide valuable insights into the possible mechanisms of action.

One notable derivative, 1,4,5-Oxathiazinane-4,4-dioxide (OTD), has demonstrated potent cytotoxic effects against triple-negative breast cancer (TNBC) cells. Studies have shown that OTD induces dose- and time-dependent cell death in both primary BT-20 and metastatic MDA-MB-231 TNBC cell lines ucc.ie. The mechanism of this cytotoxicity appears to be linked to the induction of reactive oxygen species (ROS), as co-treatment with the ROS scavenger N-acetylcysteine (NAC) significantly attenuated OTD-induced cell death ucc.ie. Furthermore, OTD was found to arrest cell proliferation in a dose-dependent manner, with a 200 μM concentration causing cell cycle arrest in approximately 80% of both cell lines ucc.ie.

A series of oxathiazinane derivatives, including GP-2250, 2289, 2293, and 2296, have also shown significant antineoplastic activity across various cancer cell lines, including breast, skin, pancreas, and colon cancer nih.gov. These compounds effectively inhibited cell viability and proliferation. For instance, a 2000 µM concentration of these derivatives for 6 hours resulted in a significant reduction in cell proliferation nih.gov. The antineoplastic effects of these compounds are also correlated with an increase in intracellular ROS levels, suggesting a common ROS-driven mechanism of cytotoxicity nih.gov.

Table 1: Cytotoxic Effects of Oxathiazinane Derivatives on Cancer Cell Lines

| Compound | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| OTD | BT-20 (TNBC) | 52.7% cell death at 500 μM for 24h | ucc.ie |

| OTD | MDA-MB-231 (TNBC) | >50% cell death at 200 μM for 24h | ucc.ie |

| GP-2250 | Panc Tu I (Pancreatic) | Remaining proliferation of 5.4% at 2000 µM | nih.gov |

| 2289 | MCC 14.2 (Merkel Cell) | Remaining proliferation of 18.6% at 2000 µM | nih.gov |

| 2293 | Various | Significant reduction in cell proliferation | nih.gov |

| 2296 | Various | Significant reduction in cell proliferation | nih.gov |

These findings underscore the potential of the 1,2-oxazinane core structure in the development of novel anticancer agents that exert their effects through the induction of oxidative stress in tumor cells.

Research on Anti-inflammatory and Immunomodulatory Actions

The 1,2-oxazinane scaffold is also being explored for its anti-inflammatory and immunomodulatory properties. While direct studies on this compound are limited, research on related benzothiazine and other thiazine derivatives provides a strong rationale for their potential in this area.

A key mechanism underlying the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins. Research on novel tricyclic 1,2-thiazine derivatives has shown that these compounds can preferentially inhibit COX-2 over COX-1 nih.gov. This selectivity is a desirable trait for anti-inflammatory agents as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors mdpi.com.

Furthermore, studies on new 1,3,4-oxadiazole derivatives of pyridothiazine-1,1-dioxide have also demonstrated strong COX-2 inhibitory activity mdpi.comnih.gov. The design of these molecules often involves a hybridization approach, combining different pharmacophoric groups to enhance their anti-inflammatory and analgesic effects nih.gov. The arylpiperazine scaffold, for example, is frequently incorporated into these designs due to its known anti-inflammatory properties nih.gov.

The immunomodulatory potential of related oxadiazole derivatives has also been noted, with some compounds showing the ability to reduce pro-inflammatory cytokine levels mdpi.com. This suggests that 1,2-oxazinane derivatives could not only inhibit inflammatory enzymes but also modulate the broader immune response.

Studies on Antiviral Properties, including HIV-1 Mutant Strains

The search for novel antiviral agents is a critical area of pharmaceutical research, particularly for viruses like HIV-1 that are prone to developing drug resistance. While specific studies on the anti-HIV-1 activity of this compound are not extensively documented, the broader class of heterocyclic compounds is a fertile ground for the discovery of new antiviral drugs.

Research has identified various benzazine derivatives, such as quinolines and quinoxalines, that exhibit anti-HIV activity unc.edu. These compounds can target different stages of the viral life cycle, including viral entry and the activity of key viral enzymes like reverse transcriptase unc.edu. For instance, certain quinoline derivatives have shown potent activity against HIV-1 strains by inhibiting viral entry into target cells unc.edu.

The emergence of drug-resistant HIV-1 strains necessitates the development of inhibitors with novel mechanisms of action or the ability to bind to different sites on viral proteins. Some coumarin derivatives have been shown to be effective against HIV-1 reverse transcriptase inhibitor-resistant strains mdpi.com. The development of small molecules that target the HIV-1 capsid, a highly conserved viral protein, is another promising strategy to combat drug resistance mdpi.com. These findings highlight the potential for discovering 1,2-oxazinane derivatives with activity against HIV-1, including mutant strains, by exploring their ability to inhibit various viral and cellular targets.

Neuropharmacological Research: Central Nervous System (CNS) Effects and Neurological Disease Targets

The unique structural features of 1,2-oxazinane derivatives make them interesting candidates for neuropharmacological research, with the potential to address a range of central nervous system (CNS) disorders. The endocannabinoid system (ECS) has emerged as a significant therapeutic target for various neurological and neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and epilepsy nih.gov. The ECS plays a role in regulating neuroinflammation and neuronal signaling, and its modulation by small molecules is a key area of research nih.gov.

Oxidative stress is another critical factor in the pathogenesis of many neurological disorders scispace.comnih.gov. The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption and lipid-rich content. Therefore, compounds with the ability to mitigate oxidative stress in the CNS are of great therapeutic interest.

Furthermore, the inhibition of enzymes such as acetylcholinesterase (AChE) is a well-established strategy for the symptomatic treatment of Alzheimer's disease. The development of novel AChE inhibitors with improved efficacy and fewer side effects is an ongoing effort. The diverse chemical space offered by heterocyclic compounds like 1,2-oxazinanes provides opportunities for the design of new molecules that can interact with these and other CNS targets.

Antioxidant Activity and Oxidative Stress Modulation Studies

The modulation of oxidative stress is a recurring theme in the biological activities of 1,2-oxazinane derivatives and their structural analogs. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, and it is implicated in a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders mdpi.commdpi.comresearchgate.netnih.gov.

As discussed in the context of their antineoplastic effects, some oxathiazinane derivatives induce oxidative stress in cancer cells, leading to their demise ucc.ienih.gov. This pro-oxidant activity in a pathological context highlights the ability of these compounds to modulate cellular redox balance.

Conversely, other related heterocyclic compounds have demonstrated direct antioxidant properties. Studies on novel 1,2-benzothiazine derivatives have shown their capacity to neutralize free radicals and reduce oxidative stress, in addition to their anti-inflammatory effects mdpi.commdpi.com. This dual activity is particularly attractive for the treatment of inflammatory conditions where oxidative stress plays a significant pathogenic role. The antioxidant activity of these compounds is often evaluated using in vitro assays that measure their ability to scavenge free radicals mdpi.commdpi.com.

The ability of 1,2-oxazinane derivatives to either induce or quench oxidative stress, depending on the specific chemical structure and cellular context, suggests a complex role in redox biology that warrants further investigation.

Role in Overcoming Drug Resistance: Research and Development Strategies

The development of drug resistance is a major hurdle in the treatment of cancer and infectious diseases. Novel chemical scaffolds that are not recognized by existing resistance mechanisms are urgently needed. The unique structure of 1,2-oxazinane derivatives makes them promising candidates in the quest to overcome drug resistance.

In cancer therapy, resistance to chemotherapeutic agents can arise from various mechanisms, including increased drug efflux, alterations in the drug target, and activation of alternative signaling pathways frontiersin.orgmdpi.com. One strategy to combat resistance is the development of dual-target inhibitors that can simultaneously block multiple pathways essential for cancer cell survival and proliferation. For example, piperazine derivatives have been investigated as dual inhibitors of P-glycoprotein (P-gp), a major drug efflux pump, and carbonic anhydrase XII (hCA XII), an enzyme overexpressed in some resistant tumors nih.gov.

The development of compounds that can circumvent resistance to existing drugs is a key research and development strategy. For instance, designing molecules with different binding modes to a target protein can overcome resistance caused by mutations in the binding site of the original drug. Furthermore, the use of novel drug delivery systems can enhance the accumulation of therapeutic agents in tumor tissues, thereby overcoming resistance mechanisms related to drug efflux frontiersin.org. The exploration of the 1,2-oxazinane scaffold in the context of these innovative strategies could lead to the discovery of new agents capable of treating drug-resistant cancers and infections.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,2-Oxazinane hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer :

- Cyclization of Amino Alcohols : Reacting amino alcohols (e.g., 2-aminoethanol) with halogenated compounds under basic conditions forms the oxazinane ring, followed by HCl treatment to yield the hydrochloride salt. Key parameters include solvent choice (e.g., polar aprotic solvents), temperature control (40–80°C), and stoichiometric ratios to minimize side products .

- Catalytic [4+2] Cycloaddition : Advanced methods employ organocatalysts for stereoselective synthesis. For example, chiral catalysts like proline derivatives can induce enantioselectivity, requiring precise optimization of catalyst loading (5–20 mol%) and reaction time (12–48 hrs) to achieve >90% enantiomeric excess .

- Purification : Post-synthesis, solvent extraction and recrystallization (using ethanol/water mixtures) enhance purity (>98%). Chromatographic techniques (e.g., flash column chromatography) are recommended for isolating stereoisomers .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Spectroscopy :

- NMR : H and C NMR verify ring structure and substitution patterns (e.g., δ 3.5–4.0 ppm for oxazinane protons) .

- FT-IR : Confirm N–H and C–O stretches (3200–3400 cm and 1100–1250 cm, respectively) .

- Chromatography :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to assess purity. Retention time (~8–10 min) and peak symmetry indicate impurity levels .

- GC-MS : Detect volatile byproducts (e.g., unreacted amino alcohols) with electron ionization (EI) at 70 eV .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Critical Analysis Framework :

- Assay Variability : Standardize cell lines (e.g., CEM for antiviral assays) and control groups to minimize inter-lab variability .

- Dose-Response Curves : Compare EC values across studies; discrepancies may arise from differences in compound solubility (e.g., DMSO vs. aqueous buffers) or incubation times .

- Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to aggregate data from multiple studies and identify trends in antimicrobial or anticancer activity .

Q. How does stereochemistry influence this compound’s reactivity and biological interactions?

- Stereochemical Impact :

- Enzymatic Selectivity : Enantiomers may bind differentially to targets (e.g., α1,2-mannosidase). Use chiral HPLC (Chiralpak AD-H column) to separate isomers and test inhibition kinetics (K values) .

- Reactivity : (R)-isomers show faster oxidation rates due to favorable transition-state geometry. Monitor reactions via UV-Vis spectroscopy (λ = 260 nm) to track kinetics .

Q. What computational methods predict this compound’s physicochemical properties and reactivity?

- In Silico Approaches :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict bond dissociation energies (BDEs) and redox potentials .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with GROMACS) to identify key interactions (e.g., hydrogen bonds with catalytic residues) .

- ADMET Prediction : Tools like SwissADME estimate logP (≈0.5) and bioavailability scores to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.